molecular formula C14H19N3 B1265545 1-Benzyl-4-(methylamino)piperidine-4-carbonitrile CAS No. 953-79-7

1-Benzyl-4-(methylamino)piperidine-4-carbonitrile

Cat. No. B1265545
CAS RN: 953-79-7
M. Wt: 229.32 g/mol
InChI Key: NVTHHBZDNKNEDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step chemical reactions, starting from basic piperidine or its analogs. For instance, the synthesis of N, N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-[carboxy-14C]benzamide, a δ opioid receptor agonist, entails aryllithium reactions with CO2 to form labelled acids, subsequently transformed into amides (Gawell, 2003). Such methods could be adapted for 1-Benzyl-4-(methylamino)piperidine-4-carbonitrile, with appropriate modifications to incorporate the methylamino and nitrile groups.

Molecular Structure Analysis

Piperidine derivatives, including 1-Benzyl-4-(methylamino)piperidine-4-carbonitrile, exhibit a range of molecular conformations influenced by their functional groups. For example, conjugation between donor and acceptor parts can flatten central heterocycles, as observed in certain biophotonic materials (Nesterov et al., 2003). Such structural features are crucial for understanding the compound's reactivity and interaction with other molecules.

Chemical Reactions and Properties

Piperidine derivatives engage in various chemical reactions, influencing their functional applications. For instance, piperidine-mediated [3 + 3] cyclization has been utilized to synthesize 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives, highlighting the versatility of piperidine in facilitating complex reactions (Zhang et al., 2021). Such reactivity could be relevant for further functionalization of 1-Benzyl-4-(methylamino)piperidine-4-carbonitrile.

Scientific Research Applications

Anti-acetylcholinesterase Activity

1-Benzyl-4-(methylamino)piperidine-4-carbonitrile derivatives have been explored for their anti-acetylcholinesterase (anti-AChE) activity. Studies have found that certain substitutions on the benzamide and nitrogen atom of the piperidine ring enhance activity. For instance, the addition of a bulky moiety or an alkyl or phenyl group at the nitrogen atom of benzamide dramatically increases anti-AChE activity. One such derivative, identified as compound 21, showed exceptional potency as an inhibitor of acetylcholinesterase, significantly improving acetylcholine content in rat brains. This compound was considered for development as an antidementia agent (Sugimoto et al., 1990).

Cytotoxic Activity and Anticancer Properties

Derivatives of 1-Benzyl-4-(methylamino)piperidine-4-carbonitrile have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. For example, compound 4 exhibited promising cytotoxic activities against different cancer cell lines, and theoretical calculations supported its potential as a chemotherapeutic agent (El Gaafary et al., 2021). Another study focused on benzochromene derivatives synthesized from a three-component reaction involving malononitrile and found that these compounds exhibited potent cytotoxic activity, suggesting their potential in colon cancer treatment (Ahagh et al., 2019).

Antimicrobial Activity

The antimicrobial activity of certain derivatives of 1-Benzyl-4-(methylamino)piperidine-4-carbonitrile has been investigated. Studies have shown that these compounds exhibit significant inhibitory effects against various bacterial and fungal strains, suggesting their potential as antimicrobial agents. For instance, pyrimidine carbonitrile derivatives have demonstrated effectiveness in inducing bacterial cell membrane rupture and disintegration (Bhat & Begum, 2021).

properties

IUPAC Name

1-benzyl-4-(methylamino)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-16-14(12-15)7-9-17(10-8-14)11-13-5-3-2-4-6-13/h2-6,16H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTHHBZDNKNEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCN(CC1)CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50241805
Record name 1-Benzyl-4-(methylamino)piperidine-4-carbonitrile
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Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(methylamino)piperidine-4-carbonitrile

CAS RN

953-79-7
Record name 4-(Methylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile
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Record name 1-Benzyl-4-(methylamino)piperidine-4-carbonitrile
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Record name 1-BENZYL-4-(METHYLAMINO)PIPERIDINE-4-CARBONITRILE
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